![molecular formula C24H34O2S2 B12524451 Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 663910-59-6](/img/structure/B12524451.png)
Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound characterized by its unique structure, which includes phenolic groups and thioether linkages. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon-bromine bond, leading to the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.
Mechanism of Action
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- exerts its effects involves the interaction of its phenolic and thioether groups with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the thioether linkages can interact with thiol groups in proteins, leading to enzyme inhibition. These interactions are crucial in its applications as a stabilizer and antioxidant.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is unique due to its thioether linkages, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Properties
CAS No. |
663910-59-6 |
|---|---|
Molecular Formula |
C24H34O2S2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanylethylsulfanyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2S2/c1-15-11-17(23(3,4)5)21(25)19(13-15)27-9-10-28-20-14-16(2)12-18(22(20)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI Key |
UUJSMYOPRQAQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
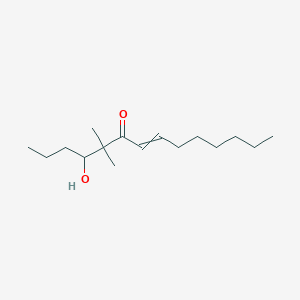
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

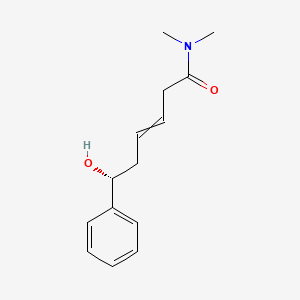
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
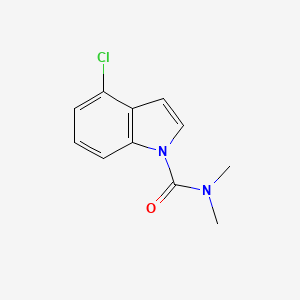
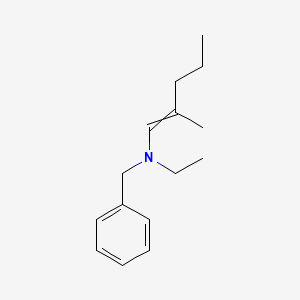
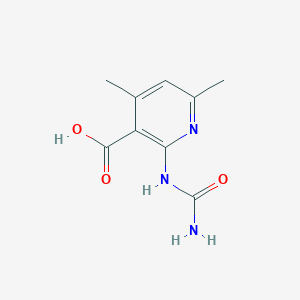
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
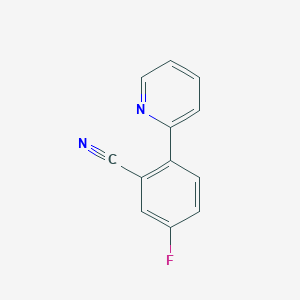
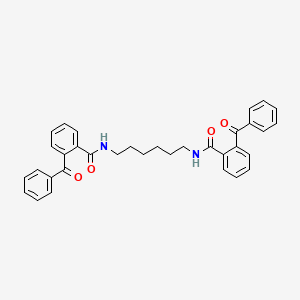

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
